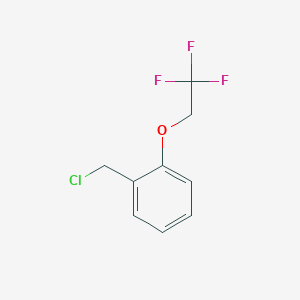

1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene

CAS No.: 1036547-35-9

Cat. No.: VC4934056

Molecular Formula: C9H8ClF3O

Molecular Weight: 224.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1036547-35-9 |

|---|---|

| Molecular Formula | C9H8ClF3O |

| Molecular Weight | 224.61 |

| IUPAC Name | 1-(chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene |

| Standard InChI | InChI=1S/C9H8ClF3O/c10-5-7-3-1-2-4-8(7)14-6-9(11,12)13/h1-4H,5-6H2 |

| Standard InChI Key | FXHSBXFWZKLQLV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CCl)OCC(F)(F)F |

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene is C9H8ClF3O, with a molecular weight of 224.60 g/mol. The compound’s structure is defined by two distinct functional groups:

-

Chloromethyl group (-CH2Cl): A reactive site for nucleophilic substitution or cross-coupling reactions.

-

2,2,2-Trifluoroethoxy group (-OCH2CF3): Imparts lipophilicity and metabolic stability, commonly utilized in drug design .

Table 1: Key Molecular Properties

The absence of a specific CAS number suggests this compound may be a novel or less-documented intermediate, necessitating further characterization.

Synthesis and Manufacturing

Chloromethylation Strategies

The synthesis of 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene likely involves sequential functionalization of the benzene ring. A plausible route, inspired by methods for analogous compounds , includes:

-

Introducing the trifluoroethoxy group: Electrophilic substitution of benzene with 2,2,2-trifluoroethanol under acidic conditions.

-

Chloromethylation: Reaction with chloromethylation agents (e.g., chloromethyl methyl ether) in the presence of a Lewis acid (e.g., AlCl3) .

Table 2: Representative Chloromethylation Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 20–40°C |

| Lewis Acid | AlCl3, ZnCl2, or FeCl3 |

| Molar Ratio (Substrate:Chloromethylation Reagent) | 1:5–1:6 |

| Reaction Time | 8–10 hours |

| Yield | 65–80% (estimated) |

A patent describing the preparation of 2,4,5-trifluorobenzyl chloride (CN101033169A) highlights the efficacy of chloromethyl methyl ether and AlCl3 in achieving high-purity products . Similar conditions could be adapted for synthesizing the target compound.

Purification and Characterization

Post-synthesis purification typically involves hydrolysis in cold water, followed by distillation or chromatography . Gas chromatography (GC) with non-polar columns (e.g., OV-101) and mass spectrometry are standard analytical tools for verifying purity and structure, as demonstrated for related chlorinated aromatics .

Physicochemical Properties

While experimental data for the target compound are scarce, inferences can be drawn from structurally similar molecules:

-

Solubility: Expected to be lipophilic due to the trifluoroethoxy group, with limited water solubility.

-

Stability: The electron-withdrawing trifluoroethoxy group may reduce susceptibility to electrophilic attack, enhancing stability under acidic conditions .

-

Spectroscopic Signatures:

Table 3: Estimated Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 4.8 (s, 2H, CH2Cl), δ 4.4 (q, 2H, OCH2CF3), δ 7.2–7.5 (m, 4H, aromatic) |

| ¹³C NMR | δ 45.2 (CH2Cl), δ 68.5 (OCH2CF3), δ 121.5 (q, CF3), δ 125–135 (aromatic) |

| ¹⁹F NMR | δ -72.3 (t, CF3) |

Applications in Organic Synthesis

Pharmaceutical Intermediates

Chloromethyl aromatics are pivotal in constructing active pharmaceutical ingredients (APIs). For example:

-

Anticancer Agents: Chloromethyl groups facilitate alkylation of biomolecules.

-

Antiviral Compounds: The trifluoroethoxy group enhances blood-brain barrier penetration .

Agrochemicals

The compound’s lipophilicity makes it suitable for herbicides and insecticides, where slow degradation is desirable.

Future Directions

Further research should prioritize:

-

Experimental Characterization: Determining melting/boiling points, solubility, and stability.

-

Synthetic Optimization: Exploring greener catalysts or continuous-flow processes.

-

Biological Screening: Evaluating the compound’s potential as a lead structure in drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume